molecular formula C22H27ClN4O2 B2916784 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide CAS No. 1049397-99-0

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B2916784
CAS No.: 1049397-99-0
M. Wt: 414.93
InChI Key: FUPYLHSUOFPMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide is a synthetic small molecule research compound featuring a piperazine core substituted with a 4-chlorophenyl group and connected via an ethyl linker to an ethanediamide (oxalamide) functionality, which is further substituted with a 3,4-dimethylphenyl group. This molecular architecture incorporates multiple pharmacologically significant motifs. The piperazine ring is a privileged scaffold in medicinal chemistry, known to enhance solubility and bioavailability, and is found in numerous bioactive compounds . The 4-chlorophenyl substituent is a common feature in many molecules with demonstrated biological activity, contributing to target binding and metabolic stability . The ethanediamide linker provides a rigid, planar conformation that can facilitate specific interactions with biological targets. While the specific biological profile of this compound requires further experimental characterization, its structure suggests potential for exploration in multiple research areas. Piperazine-containing compounds are extensively documented in scientific literature for a wide spectrum of activities, including antimicrobial, antifungal, anticancer, antipsychotic, antidepressant, and anti-inflammatory effects . The specific arrangement of the chlorophenyl and dimethylphenyl groups in this molecule may be of particular interest for investigating receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways. Researchers are exploring such structural templates in the development of novel therapeutic agents for various conditions, including infectious diseases, neurological disorders, and oncology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary safety assessments and profiling experiments to fully characterize the compound's properties for their specific experimental needs.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O2/c1-16-3-6-19(15-17(16)2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)20-7-4-18(23)5-8-20/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPYLHSUOFPMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide involves several steps. One common method includes the reaction of 4-(4-chlorophenyl)piperazine with 2-bromoethylamine hydrobromide, followed by the reaction with 3,4-dimethylbenzoyl chloride . The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(3,4-dimethylphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine D4 receptors. It binds selectively to these receptors, modulating their activity and influencing dopamine signaling pathways. This interaction can affect various physiological processes, including mood regulation, cognition, and motor control .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine substituents, linker groups, and amide/terminal substituents. Below is a detailed comparison:

Piperazine Core and Ethyl Linker Modifications

  • N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide (CAS 1049474-81-8): Shares the 4-chlorophenylpiperazine core and ethyl linker but differs in the ethanediamide substituent (2-methylpropyl vs. 3,4-dimethylphenyl). Molecular weight: 366.9 g/mol (C₁₈H₂₇ClN₄O₂) vs. the target compound’s estimated molecular weight of ~435–450 g/mol.
  • N1-(2-chlorobenzyl)-N2-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide :

    • Features a 2-chlorobenzyl group on the oxalamide nitrogen.
    • Molecular weight: 435.3 g/mol (C₂₂H₂₃Cl₂N₄O₂).
    • The electron-withdrawing chlorine on the benzyl group may reduce electron density at the amide bond, affecting hydrogen-bonding interactions with receptors compared to the electron-donating dimethylphenyl group in the target compound .

Heterocyclic and Aromatic Substituent Variations

  • N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide: Substitutes the 4-chlorophenyl group with a 2-fluorophenyl on the piperazine and introduces a furan-2-yl moiety. Molecular weight: 480.5 g/mol (C₂₆H₂₉FN₄O₄). The furan ring adds π-π stacking capabilities, differing from the target compound’s purely aromatic system .
  • 1-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide :

    • Replaces the piperazine core with a piperidine ring and introduces a sulfonyl group.
    • Molecular weight: 490.0 g/mol (C₂₃H₂₄ClN₃O₃S₂).
    • The sulfonyl group and thiazole ring enhance polarity, likely reducing blood-brain barrier permeability compared to the target compound’s ethanediamide linker .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substituents : The 4-chlorophenyl group is critical for receptor affinity, as seen in analogs like MS-377 (a σ receptor ligand with a 4-chlorophenylpiperazine moiety) . Substitution with fluorine (e.g., 2-fluorophenyl in ) may alter selectivity .
  • Linker Flexibility : Ethyl linkers balance flexibility and rigidity, optimizing interactions with transmembrane helices in receptors. Bulkier linkers (e.g., pentanamide in ) may reduce binding efficiency .
  • Terminal Groups : The 3,4-dimethylphenyl group in the target compound enhances lipophilicity, favoring CNS penetration, whereas polar groups (e.g., sulfonamides in ) may limit bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Not Provided ~435–450 (estimated) 4-ClPh-piperazine, 3,4-diMePh-ethanediamide
N'-{2-[4-(4-ClPh)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide C₁₈H₂₇ClN₄O₂ 366.9 4-ClPh-piperazine, 2-methylpropyl
N1-(2-ClBz)-N2-(2-(4-(4-ClPh)piperazin-1-yl)ethyl)oxalamide C₂₂H₂₃Cl₂N₄O₂ 435.3 4-ClPh-piperazine, 2-Cl-benzyl
N-{2-[4-(2-FPh)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-(4-MeOPhMe)ethanediamide C₂₆H₂₉FN₄O₄ 480.5 2-FPh-piperazine, furan-2-yl, 4-MeOPhMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.